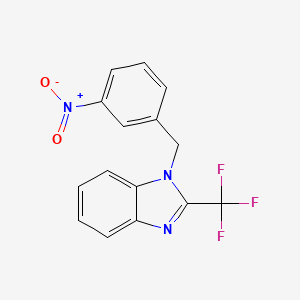

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

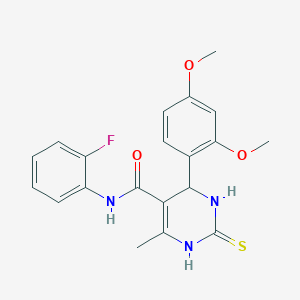

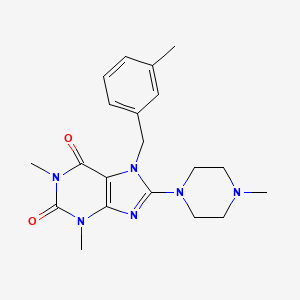

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole, also known as NITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NITB is a benzimidazole derivative that has a nitro group attached to the benzene ring and a trifluoromethyl group attached to the imidazole ring. The compound has shown promising results in various studies, and its unique chemical structure has made it a popular choice for researchers.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

Synthesis of Benzimidazole Derivatives

- Benzimidazole derivatives like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole were synthesized, showcasing the compound's utility as an intermediate in chemical synthesis. Notably, this compound undergoes nucleophilic substitution with pyridine, highlighting its reactive nature and potential in creating complex molecules (Sparke et al., 2010).

Structural Analysis and Crystallography

- The structural analysis of benzimidazole derivatives has been conducted through crystallography. For instance, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one's crystal structure was determined, revealing the significance of intermolecular ππ interactions and van der Waals forces in stabilizing the crystal structure (Belaziz et al., 2013).

Biological Activity and Antimicrobial Potential

Antibacterial and Cytotoxic Studies

- Novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes were synthesized and assessed for antimicrobial and cytotoxic activities. These complexes displayed significant antibacterial activity against various bacterial strains and cytotoxicity against cancer cell lines, suggesting the compound's potential in therapeutic applications (Patil et al., 2011).

Antiproliferative Effects on Cancer Cells

- Trisubstituted benzimidazole derivatives were synthesized and evaluated against MDA-MB-231 human breast cancer cell proliferation. Certain compounds demonstrated significant inhibition, indicating the potential of benzimidazole derivatives in cancer treatment (Thimmegowda et al., 2008).

Anion Transport Efficiency

- Modifications to benzimidazole derivatives, such as adding trifluoromethyl and nitro groups, significantly enhance their anionophoric activity. The study on 1,3-bis(benzimidazol-2-yl)benzene derivatives reveals their high efficiency in anion transport, a property that can be harnessed in various scientific applications (Peng et al., 2016).

Propiedades

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-19-12-6-1-2-7-13(12)20(14)9-10-4-3-5-11(8-10)21(22)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZUXIMCFHNGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)

![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2601427.png)

![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)